Plastic additive 22
Overview
Description
Plastic additive 22 is a useful research compound. Its molecular formula is C17H33NO6 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Future of Plastics and Additives : Additives in plastics play a crucial role in maintaining and modifying the properties and performance of polymers for long-term use. They have evolved from being used mainly for maintaining polymer properties during heat treatment to extending service life and modifying mechanical and physical properties. Future developments in high-performance additives are expected to address more stringent requirements and environmental concerns, offering innovative possibilities in the plastics area (Pfaendner, 2006).
Challenges in Plastic Recycling : Additives in plastics improve functionality but pose challenges for chemical recycling. Solvent-based additive extraction methods, like solid-liquid extraction and dissolution-precipitation, are promising for removing additives. However, the feasibility of these methods depends on the type of additive and plastic, as well as extraction conditions (Ügdüler et al., 2020).
Biodegradability of Plastics : Research on polystyrene plastics using molecular dynamics methods has shown that plastic additives can promote the biodegradability of plastics. Factors like hydrophobicity interactions play a significant role in enhancing plastic degradation (Zhang et al., 2022).
Use in Concrete Construction : Plasticizers, as additives in concrete, can improve the quality of concrete for hydrotechnical purposes. They can compact the concrete mixture, reduce cement consumption, and increase frost resistance and waterproofness of concrete (Kyrychenko et al., 2017).
Fuel Cell Applications : In fuel cell applications, additives like fillers, cross-linkers, and plasticizers play a vital role in enhancing the structural morphology, functional behavior, and performance of polymer nanocomposites (Shaari & Kamarudin, 2019).
Additive Processing Technologies : Rapidly growing additive processing technologies in polymers have shown potential solutions to current problems and insight into future trends (Wendel et al., 2008).
Leaching from Plastics : Physical parameters like turbulence, salinity, and UV irradiance can impact the leaching behavior of additives from plastics. This process affects the chemical burden of the environment (Suhrhoff & Scholz-Böttcher, 2016).
Toxicity Mechanisms of Additives : Investigating the toxicity of chemical additives is crucial for understanding the hazardous effect of microplastics. Deep learning models and databases like ToxCast™ help in identifying toxic chemicals and their mechanisms (Jeong & Choi, 2020).
Properties
IUPAC Name |
dimethyl butanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.C6H10O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-9-5(7)3-4-6(8)10-2/h9,13-14H,5-8H2,1-4H3;3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHGLVIOIANSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CCO)(C)C)O)C.COC(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65447-77-0 | |
Details | Compound: Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |
Record name | Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65447-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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